molecular formula C15H14ClN5O B3036857 4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether CAS No. 400083-24-1

4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether

Cat. No.: B3036857
CAS No.: 400083-24-1
M. Wt: 315.76 g/mol
InChI Key: SWVJSZUGUYMERR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether, also known as CPT-PE, is a small molecule inhibitor of the enzyme protein kinase C (PKC). CPT-PE has been studied extensively for its potential therapeutic applications, particularly in the treatment of certain types of cancer. It has also been studied for its potential to modulate the activity of other enzymes, such as cyclin-dependent kinases (CDKs). In addition, CPT-PE has been studied for its ability to modulate the activity of certain transcription factors, such as NF-κB.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis Process : The compound 4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether has been synthesized through multiple steps including O alkylation, bromination, condensation, and N alkylation, using O chlorobenzyl chloride, p hydroxyacetophenone, and triazole as starting materials (Jian, 2003).
  • Bioactivity : Preliminary biological tests showed that this synthesized compound exhibited strong fungicidal activity and some plant growth regulating activity (Jian, 2003).

Antifungal and Antimicrobial Properties

  • Antifungal Agents : The compound has been used in the synthesis of α-styryl carbinol derivatives, developed for the treatment and prevention of systemic fungal infections (PestiJaan et al., 1998).
  • Microwave-Assisted Synthesis for Antifungal Activity : Thioether derivatives containing the 1,2,4-triazole moiety, which includes this compound, were synthesized under microwave irradiation. Some of these compounds exhibited moderate antifungal activity (Min et al., 2015).
  • Antioxidant Properties : New 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been synthesized and screened for their antioxidant and antiradical activities (Bekircan et al., 2008).

Structural and Spectroscopic Studies

  • X-ray Diffraction and NMR Characterization : The structural studies using X-ray diffraction and spectroscopic characterization (IR, 1H NMR, 13C NMR) of derivatives of this compound have been conducted, revealing significant details about their chemical structure and properties (Şahin et al., 2014).

Enzymatic and Chemical Synthesis

  • Enzymatic Resolution : The compound has been used in the enzymatic resolution of 1-(4-chlorophenyl)ethylamine, leading to the synthesis of novel triazolopyrimidine herbicides (Zhang et al., 2018).

Industrial Applications

  • Solvent Selection in Industrial Processes : The compound has been studied for its solubility in different solvents, providing essential data for industrial separation process design, particularly in crystallization processes (Hai-hong, 2011).

Properties

IUPAC Name

4-[1-(4-chlorophenoxy)ethyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-11(22-13-4-2-12(16)3-5-13)14-6-7-18-15(20-14)8-21-10-17-9-19-21/h2-7,9-11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVJSZUGUYMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)CN2C=NC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
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4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether
Reactant of Route 6
4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether

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